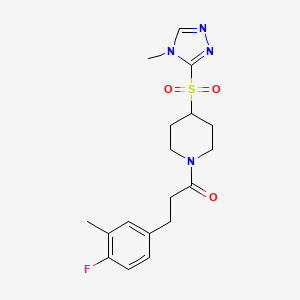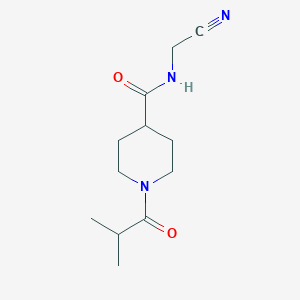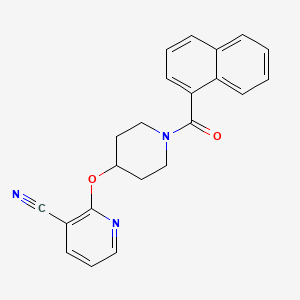![molecular formula C16H23N7O3S B2956759 N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide CAS No. 2200780-30-7](/img/structure/B2956759.png)
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a cyclopropyl group, an azetidine ring, and a morpholine ring with a sulfonamide group . These types of compounds are often of interest in medicinal chemistry due to their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized via reactions involving hydrazonoyl halides and alkyl carbothioates, carbothioamides, or diones . The exact synthetic route would depend on the specific substituents and functional groups present in the desired compound .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple ring structures .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds can undergo a variety of reactions, including condensation reactions and cycloadditions .Applications De Recherche Scientifique
Anticancer Activity
The 1,2,4-triazolo[4,3-b]pyridazine scaffold is known for its potential anticancer properties. Molecules containing this structure can be designed to target specific cancer cell lines, inhibiting their growth and proliferation. Research could explore the efficacy of this compound against various cancer types, focusing on its mechanism of action, which may involve the disruption of cell signaling pathways or interference with DNA replication .
Antimicrobial Properties
Compounds with triazolo and pyridazine rings have shown antimicrobial activity. This particular molecule could be studied for its effectiveness against a range of bacterial and fungal pathogens. Investigations might include its use as a potential antibiotic or antifungal agent, examining its ability to disrupt microbial cell walls or inhibit essential enzymes .
Analgesic and Anti-inflammatory Uses
The morpholine moiety is often associated with analgesic and anti-inflammatory effects. This compound could be researched for its potential to reduce pain and inflammation, possibly by modulating inflammatory mediators or blocking pain signals at the neuronal level .
Antioxidant Effects
Antioxidants play a crucial role in protecting cells from oxidative stress. The unique combination of functional groups in this compound suggests it could possess antioxidant properties, warranting studies into its capacity to neutralize free radicals and prevent cellular damage .
Antiviral Applications
Given the current global focus on antiviral research, this compound’s triazolo and pyridazine components may offer a platform for developing new antiviral agents. Research could be directed at viruses of high clinical importance, assessing the compound’s ability to inhibit viral entry, replication, or assembly .
Enzyme Inhibition
The compound’s structure indicates potential as an enzyme inhibitor. It could be investigated for its ability to inhibit enzymes like carbonic anhydrase, cholinesterase, or aromatase, which are involved in various physiological processes and diseases. Such inhibitors have applications in treating conditions like glaucoma, Alzheimer’s disease, and hormone-dependent cancers .
Antitubercular Potential
Tuberculosis remains a significant global health challenge. The compound could be explored for its antitubercular activity, particularly against drug-resistant strains of Mycobacterium tuberculosis. Studies might focus on its mechanism of action and potential synergies with existing antitubercular drugs .
Molecular Modeling and Drug Design
Finally, the compound’s intricate structure makes it an interesting candidate for molecular modeling studies. Researchers could use computational methods to predict its binding affinity to various targets, aiding in the rational design of new drugs with improved efficacy and reduced side effects .
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylmorpholine-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3S/c1-20(27(24,25)22-6-8-26-9-7-22)13-10-21(11-13)15-5-4-14-17-18-16(12-2-3-12)23(14)19-15/h4-5,12-13H,2-3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRXODFMUBHTQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)S(=O)(=O)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(1-Cyclopropylpyrrol-2-yl)methyl]-N-[2-(dimethylamino)-2-methylpropyl]prop-2-enamide](/img/structure/B2956679.png)
![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylcarbamoyl]benzoate](/img/structure/B2956680.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)


![1-[4-(Hydroxymethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]prop-2-en-1-one](/img/structure/B2956689.png)



![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-3-methylbutanamide](/img/structure/B2956696.png)
